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Compound of Interest

Compound Name:
4-(11-

Hydroxyundecyloxy)benzaldehyde

CAS No.: 124389-14-6

Cat. No.: B056234 Get Quote

Executive Summary & Chemical Profile
4-(11-Hydroxyundecyloxy)benzaldehyde serves as a "Janus" molecule in organic materials

science. It possesses two distinct reactive termini: an aldehyde (electrophilic, ready for Schiff

base or Knoevenagel condensation) and a primary alcohol (nucleophilic, ready for esterification

or conversion to thiols/acrylates). Its 11-carbon alkyl spacer provides the necessary flexibility

and hydrophobic exclusion zone required for organizing liquid crystalline mesophases.
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Property Specification

CAS Number 124389-14-6

IUPAC Name 4-[(11-Hydroxyundecyl)oxy]benzaldehyde

Molecular Formula C₁₈H₂₈O₃

Molecular Weight 292.42 g/mol

Appearance White to off-white crystalline powder

Melting Point 62.0 – 66.0 °C

Solubility
Soluble in CHCl₃, DMSO, MeOH; Insoluble in

water

Synthesis & Reaction Pathway
The synthesis follows a standard Williamson Etherification protocol. This method is preferred

for its high yield and ability to preserve the oxidation state of the aldehyde without protecting

groups, provided mild bases are used.

Experimental Protocol
Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 11-Bromo-1-undecanol (1.1 eq), Potassium

Carbonate (K₂CO₃, 2.5 eq), Potassium Iodide (KI, cat.), Acetone or DMF.[1][2][3][4][5][6]

Activation: Dissolve 4-hydroxybenzaldehyde in anhydrous acetone/DMF. Add K₂CO₃ and stir

at room temperature for 30 minutes to generate the phenoxide anion.

Alkylation: Add 11-bromo-1-undecanol and a catalytic amount of KI (to generate the more

reactive alkyl iodide in situ).

Reflux: Heat the mixture to reflux (60°C for acetone, 80°C for DMF) for 12–18 hours.

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Precipitate in cold

water or extract with Ethyl Acetate.[4]
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Purification: Recrystallize from Ethanol/Water (1:1) or purify via silica gel chromatography

(Hexane:EtOAc 7:3).
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Figure 1: Williamson ether synthesis pathway showing the SN2 coupling mechanism.

Spectroscopic Characterization
The following data represents the standard spectroscopic signature for high-purity (>98%)

material.

A. Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is characterized by the distinct AA'BB' aromatic system and the

separation of the ether-linked methylene from the alcohol-linked methylene.

Solvent: CDCl₃ (7.26 ppm ref) | Frequency: 400 MHz[7]
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Shift (δ, ppm) Multiplicity Integration Assignment
Structural
Context

9.88 Singlet (s) 1H Ar-CHO

Aldehyde proton

(deshielded by

carbonyl)

7.83 Doublet (d) 2H Ar-H (ortho)
J ≈ 8.8 Hz (Ortho

to carbonyl)

6.99 Doublet (d) 2H Ar-H (meta)
J ≈ 8.8 Hz (Ortho

to alkoxy group)

4.04 Triplet (t) 2H Ar-O-CH₂

J ≈ 6.5 Hz (α-

methylene to

phenoxy)

3.64 Triplet (t) 2H HO-CH₂

J ≈ 6.5 Hz (α-

methylene to

hydroxyl)

1.81 Quintet 2H -O-CH₂-CH₂-
β-methylene to

phenoxy

1.57 Quintet 2H -CH₂-CH₂-OH
β-methylene to

hydroxyl

1.20 – 1.45 Multiplet (m) 14H Alkyl Chain
Bulk internal

methylenes

B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the bifunctional nature of the molecule, showing both the carbonyl

and hydroxyl stretches.

3250 – 3450 cm⁻¹ (Broad): O-H stretching (Intermolecular H-bonding of the terminal

alcohol).

2915, 2848 cm⁻¹ (Sharp): C-H stretching (Asymmetric/Symmetric) of the long alkyl chain.

2735, 2840 cm⁻¹ (Weak): C-H stretching of the Aldehyde (Fermi resonance doublet).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1685 cm⁻¹ (Strong): C=O stretching (Conjugated Aldehyde).

1601, 1578 cm⁻¹: C=C Aromatic ring skeletal vibrations.

1255 cm⁻¹ (Strong): C-O-C Asymmetric stretching (Aryl alkyl ether).

C. Mass Spectrometry (ESI-MS)
Molecular Ion: [M+H]⁺ = 293.4 Da

Sodium Adduct: [M+Na]⁺ = 315.4 Da (Common in ESI due to trace salts).

Fragmentation: Loss of water [M-18] is often observed in the alcohol fragment.

Structural Logic & Assignment
The following diagram illustrates the correlation between the chemical structure and the

resulting NMR signals, ensuring the user understands the causality of the shifts.
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Figure 2: Logic map correlating electronic effects (shielding/deshielding) to observed chemical

shifts.
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Applications & Handling
Key Applications

Liquid Crystal Mesogens: The long alkyl tail promotes smectic phase formation when the

aldehyde is condensed with aniline derivatives.

Surface Modification: The hydroxyl group can be converted to a thiol (via

tosylation/thioacetate) for SAM formation on Gold, presenting the aldehyde at the surface for

protein immobilization.

Photopolymerizable Monomers: Reaction of the -OH group with acryloyl chloride yields a

monomer used in cross-linked liquid crystal elastomers.

Stability & Storage
Air Sensitivity: The aldehyde is susceptible to oxidation to benzoic acid (C₁₈H₂₈O₄) upon

prolonged exposure to air.

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

Re-purification: If the aldehyde peak (9.88 ppm) diminishes and a broad acid peak appears

(>11 ppm), recrystallize from Ethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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